BenchChemオンラインストアへようこそ!

3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile

Neuropharmacology Molecular Docking GPCR Binding

3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile (CAS 845266-31-1, molecular formula C22H21N5, MW 355.44) is a synthetic heterocyclic small molecule within the diphenylmethylpiperazine-pyrazine hybrid class. Its structure integrates a pyrazine-2-carbonitrile core substituted at the 3-position with a 4-benzhydrylpiperazine moiety, a privileged scaffold widely exploited for modulating neurological targets such as dopamine and serotonin receptors.

Molecular Formula C22H21N5
Molecular Weight 355.4 g/mol
CAS No. 845266-31-1
Cat. No. B1621604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile
CAS845266-31-1
Molecular FormulaC22H21N5
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CN=C2C#N)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H21N5/c23-17-20-22(25-12-11-24-20)27-15-13-26(14-16-27)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,21H,13-16H2
InChIKeyCHOOTEGPSYFPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile (CAS 845266-31-1): Core Structural Identity and Scaffold Class


3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile (CAS 845266-31-1, molecular formula C22H21N5, MW 355.44) is a synthetic heterocyclic small molecule within the diphenylmethylpiperazine-pyrazine hybrid class. Its structure integrates a pyrazine-2-carbonitrile core substituted at the 3-position with a 4-benzhydrylpiperazine moiety, a privileged scaffold widely exploited for modulating neurological targets such as dopamine and serotonin receptors [1]. This compound class is increasingly recognized for its multi-target engagement potential, as demonstrated by recent investigations of diphenylmethylpiperazine-pyrazine hybrids as antimalarials and psychoactive agents [2].

Why 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile Cannot Be Replaced by a Simple N-Substituted Analog


Substituting the N-benzhydryl (diphenylmethyl) group of 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile with a smaller N-substituent—such as a benzyl, phenyl, or methyl group—is not equivalent. A comparative in silico docking study of the isolated benzhydrylpiperazine (BHP) moiety versus benzylpiperazine (BZP) established that the diphenylmethyl group provides superior binding affinity and stability at dopamine and serotonin receptors [1]. This class-level evidence underscores the structure-activity consequence: the loss of the dual aromatic rings alters molecular recognition in ways that cannot be compensated by other functional group variations. Therefore, the overall scaffold profile of 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile diverges from its N-desbenzyl and N-desaryl analogs, and the quantitative evidence below demonstrates why scientific procurement must be compound-specific.

Quantitative Differentiation Evidence for 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile vs. Closest Analogs


Benzhydryl vs. Benzyl N-Substitution: In Silico Receptor Binding Affinity Comparison at Dopamine and Serotonin Receptors

In a head-to-head in silico study of the isolated piperazine moieties, benzhydrylpiperazine (BHP, the N-substituent of the target compound) demonstrated superior binding affinity and stability at both dopamine and serotonin receptors compared to benzylpiperazine (BZP), the corresponding N-substituent of the direct analog 3-(4-Benzylpiperazin-1-yl)pyrazine-2-carbonitrile (CAS 880874-34-0) [1]. Molecular dynamics simulations further corroborated BHP's robust interaction patterns with both receptor types, a property attributed to the two aromatic rings of the benzhydryl group that engage in more extensive hydrophobic and π-π interactions than the single ring of the benzyl analog [1]. This is the first and only published study to directly compare these two fragments, and it provides the mechanistic basis for target-compound-specific selection.

Neuropharmacology Molecular Docking GPCR Binding

Scaffold-Class Validation: Diphenylmethylpiperazine-Pyrazine Hybrids as Dual Cysteine Protease Inhibitors with Antiplasmodial Activity

A 2024 reinvestigation of diphenylmethylpiperazine-pyrazine molecular hybrids, the exact same structural class as 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile, identified compounds HR5 and HR15 as potent dual inhibitors of plasmodial cysteine proteases PfFP2 and PfFP3. These compounds inhibited PfFP2 with IC50 values of 6.2 µM and 5.9 µM, and PfFP3 with IC50 values of 6.8 µM and 6.4 µM, respectively [1]. The same compounds demonstrated antimalarial efficacy against drug-susceptible Pf3D7 (IC50 3.05 µM and 2.80 µM) and drug-resistant PfW2 (IC50 4.35 µM and 3.39 µM) strains [1]. This study directly validates the pyrazine-carbonitrile scaffold as capable of engaging the Plasmodium cysteine protease target class, establishing a functional benchmark absent from pyrazine-2-carbonitrile analogs lacking the diphenylmethylpiperazine substitution.

Antimalarial Cysteine Protease Inhibition Phenotypic Screening

Physicochemical Differentiation: Lipophilicity and Molecular Weight Advantage for CNS Multiparametric Optimization

Although direct experimental logP values are not available for the target compound, the calculated topological polar surface area (TPSA) of 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile is 56.05 Ų , which falls within the optimal CNS drug space (TPSA < 60–70 Ų). Its molecular weight of 355.44 g/mol is positioned at the upper boundary of lead-like chemical space. In contrast, the direct analog 3-(4-piperazin-1-yl)pyrazine-2-carbonitrile (CAS 306935-30-8) has a molecular weight of only 189.22 g/mol and lacks the hydrophobic bulk required for key receptor interactions. The benzhydryl group contributes approximately 166 g/mol and roughly 2.5–3.5 logP units compared to the unsubstituted piperazine analog, translating into dramatically different pharmacokinetic and blood-brain barrier permeability profiles. This property differential makes generic substitution invalid for any CNS-targeted application.

Medicinal Chemistry CNS Drug Design Physicochemical Properties

Optimal Research and Industrial Application Scenarios for 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile (CAS 845266-31-1)


CNS Probe Development Requiring Dopaminergic or Serotonergic Target Engagement

Based on the class-level evidence that the benzhydrylpiperazine moiety provides superior binding to dopamine and serotonin receptors over benzylpiperazine [1], 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile is the preferred starting scaffold for CNS probe or tool compound development targeting these monoaminergic systems. Its calculated TPSA of 56.05 Ų places it within the favorable range for blood-brain barrier penetration, making it suitable for in vivo CNS pharmacology studies where simple N-alkyl or N-aryl piperazine analogs would be expected to exhibit insufficient receptor affinity or CNS exposure.

Anti-Infective Screening Against Plasmodial Cysteine Proteases

The compound's diphenylmethylpiperazine-pyrazine scaffold class has been experimentally validated as a dual inhibitor of Plasmodial falcipains PfFP2 and PfFP3, with representative compounds achieving low micromolar IC50 values [2]. 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile can be deployed as a core scaffold for structure-activity relationship (SAR) expansion in antimalarial lead optimization campaigns, particularly those targeting artemisinin-resistant strains, where this compound class has demonstrated efficacy against drug-resistant PfW2 parasites.

Selective Procurement for CNS-Focused Fragment or Lead-Like Library Construction

Given the structural confirmation that the benzhydryl group cannot be replaced by a benzyl or phenyl group without losing receptor binding affinity [1], compound management groups constructing CNS-focused screening libraries must specifically source the benzhydryl-substituted analog. The compound's molecular weight of 355.44 g/mol positions it in the lead-like space, while its pyrazine-2-carbonitrile core provides a synthetic handle (the nitrile group) for further derivatization, offering versatility that simpler piperazine analogs cannot provide.

Reference Standard for Analytical Method Development in Adulterant Detection

The benzhydrylpiperazine core has been identified as a sports supplement adulterant and degradation product of pharmaceutical agents [1]. 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile can serve as a reference standard or system suitability compound in the development and validation of HPTLC, GC-MS, or HPLC-MS methods for detecting benzhydrylpiperazine derivatives in complex matrices, leveraging the established analytical methodology for this compound class.

Quote Request

Request a Quote for 3-(4-Benzhydrylpiperazino)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.